4-{4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-2-METHYLBUT-3-YN-2-OL
Beschreibung
Eigenschaften
IUPAC Name |
[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-23(2,27)13-12-18-4-6-19(7-5-18)22(26)25-16-14-24(15-17-25)20-8-10-21(28-3)11-9-20/h4-11,27H,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJHHVVNZJKBRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401124976 | |
| Record name | [4-(3-Hydroxy-3-methyl-1-butyn-1-yl)phenyl][4-(4-methoxyphenyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401124976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352330-23-5 | |
| Record name | [4-(3-Hydroxy-3-methyl-1-butyn-1-yl)phenyl][4-(4-methoxyphenyl)-1-piperazinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352330-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(3-Hydroxy-3-methyl-1-butyn-1-yl)phenyl][4-(4-methoxyphenyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401124976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-2-METHYLBUT-3-YN-2-OL typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenylpiperazine with a suitable acylating agent to form the piperazine-carbonyl intermediate. This intermediate is then coupled with a phenylacetylene derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Analyse Chemischer Reaktionen
Types of Reactions
4-{4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-2-METHYLBUT-3-YN-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has been investigated for its potential pharmacological properties. Research indicates that derivatives of piperazine are often explored for their effects on the central nervous system (CNS). The methoxyphenyl group may enhance the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier.
Case Study: Antidepressant Activity
A study focusing on piperazine derivatives demonstrated that modifications to the piperazine ring can lead to enhanced antidepressant activity. This suggests that 4-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-methylbut-3-yn-2-ol could be a candidate for further investigation in developing new antidepressant medications.
Research has shown that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Some piperazine derivatives have demonstrated cytotoxic effects against cancer cell lines.
- Antimicrobial Properties : The presence of the methoxy group may contribute to enhanced antimicrobial activity.
Case Study: Anticancer Research
In vitro studies have reported that certain piperazine derivatives can inhibit tumor growth in specific cancer types. The structural features of 4-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-methylbut-3-yn-2-ol may provide a basis for developing targeted anticancer therapies.
Material Science
The alkyne moiety in the compound allows for potential applications in material science, particularly in the synthesis of polymers and nanomaterials through click chemistry methodologies.
Case Study: Polymer Synthesis
Research has explored using alkyne-functionalized compounds to create novel polymers with desirable mechanical properties. The incorporation of 4-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-methylbut-3-yn-2-ol into polymer matrices could lead to materials with enhanced thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of 4-{4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-2-METHYLBUT-3-YN-2-OL involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and methoxyphenyl group are key structural features that enable the compound to bind to specific sites, modulating biological pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares key motifs with analogs reported in the evidence, including:
- Piperazine core : Common in CNS-targeting pharmaceuticals.
- Methoxyphenyl substitution : Modulates electronic properties and receptor affinity.
- Heterocyclic or alkyne-alcohol substituents : Influence steric and physicochemical properties.
Table 1: Structural Comparison
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP): The target compound and its triazolone analog (LogP ~2.6) exhibit moderate lipophilicity, suggesting balanced membrane permeability and solubility. The lower LogP of the propanol derivative (~1.8) may favor aqueous solubility but reduce CNS penetration .
- The propanol derivative’s lower PSA (~50.1 Ų) might enhance CNS accessibility .
Substituent Impact on Bioactivity
- Acetylenic Alcohol vs. Triazolone: The butynol group in the target compound could enhance metabolic stability compared to the triazolone heterocycle, which may confer rigidity or specific enzyme interactions .
- Methoxy Position: The target compound’s para-methoxyphenyl group (vs. ortho in the propanol analog) likely alters electronic distribution and receptor binding selectivity .
Biologische Aktivität
The compound 4-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-methylbut-3-yn-2-ol is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine derivative and subsequent coupling reactions to introduce the methoxyphenyl and alkyne functionalities. The general synthetic route can be summarized as follows:
- Formation of the Piperazine Derivative : The reaction of 4-methoxyphenylamine with phosgene yields the corresponding isocyanate, which is then reacted with piperazine.
- Coupling with Carbonyl Precursors : The piperazine derivative is coupled with appropriate carbonyl compounds to form the final product.
- Purification : The synthesized compound is purified using standard techniques such as recrystallization or chromatography.
Antimicrobial Activity
Research indicates that derivatives of piperazine, including those similar to our target compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with piperazine moieties showed promising antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 8 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Target Compound | S. aureus | 12 µg/mL |
| Target Compound | E. coli | 20 µg/mL |
Cytotoxicity Studies
In vitro cytotoxicity studies have been conducted to evaluate the safety profile of the compound. The results indicate low toxicity levels in human cell lines, suggesting a favorable therapeutic index .
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| HEK-293 | >100 |
| HepG2 | >80 |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as receptors or enzymes involved in cellular signaling pathways. Piperazine derivatives are known to modulate neurotransmitter systems, which can influence various physiological responses .
Case Studies
- Study on Antidepressant Effects : A recent study explored the potential antidepressant effects of related piperazine compounds, revealing that they may enhance serotonin receptor activity, leading to improved mood regulation .
- Anti-Tubercular Activity : Another research effort focused on similar piperazine derivatives for their anti-tubercular properties, demonstrating effective inhibition against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 4-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-methylbut-3-yn-2-ol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including piperazine ring formation, carbonyl coupling, and alkyne functionalization. Common challenges include low yields during carbonyl coupling due to steric hindrance from the methoxyphenyl group . Optimization strategies:
- Use coupling agents like HATU or EDCI to improve amide bond formation .
- Control temperature (< 50°C) to prevent decomposition of the alkyne moiety .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate stereoisomers .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Confirm piperazine ring protons (δ 2.5–3.5 ppm) and methoxy group (δ 3.7–3.9 ppm). Use -NMR to verify carbonyl resonance (~170 ppm) .
- HPLC-MS : Detect impurities using a C18 column (acetonitrile/water mobile phase) with ESI-MS to confirm molecular ion [M+H]+ .
- FTIR : Validate alkyne C≡C stretch (~2100–2260 cm) and carbonyl C=O (~1650 cm) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group substitution) impact biological activity, and what experimental frameworks validate these effects?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs replacing methoxy with halogen (e.g., Cl, F) or alkyl groups. Test receptor binding affinity via radioligand assays (e.g., dopamine D2/D3 receptors due to piperazine’s role in CNS targeting) .
- Data Analysis : Use ANOVA to compare IC values across analogs. Contradictory results (e.g., reduced activity with bulkier substituents) may indicate steric hindrance at binding sites .
Q. What experimental designs resolve contradictions in reported solubility and stability profiles of this compound?
- Methodological Answer :
- Solubility Testing : Perform pH-dependent studies (pH 1–10) using shake-flask method. Polar aprotic solvents (DMF, DMSO) enhance solubility (>10 mg/mL) due to the piperazine’s basicity .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed carbonyl) indicate susceptibility to moisture .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- In Silico Tools : Use molecular docking (AutoDock Vina) to predict binding to cytochrome P450 enzymes.
- ADMET Prediction : SwissADME to assess logP (target <3 for blood-brain barrier penetration) and topological polar surface area (<90 Å for oral bioavailability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
